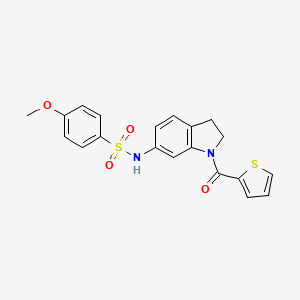

4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-26-16-6-8-17(9-7-16)28(24,25)21-15-5-4-14-10-11-22(18(14)13-15)20(23)19-3-2-12-27-19/h2-9,12-13,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLDDYOBEBJART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene moiety can be introduced through a Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The final step involves the sulfonation of the indole-thiophene intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its structure suggests a potential mechanism of action through the inhibition of specific enzymes involved in tumor progression. For instance, studies have shown that derivatives of this compound can inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in cancer cell proliferation and metastasis. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

Anti-inflammatory Properties

4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been explored for its anti-inflammatory effects. MIF is implicated in various inflammatory diseases, including rheumatoid arthritis and sepsis. By targeting MIF, this compound may help modulate inflammatory responses, providing a therapeutic avenue for treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of the methoxy group and the thiophene carbonyl moiety enhances its binding affinity to target proteins, which can be quantitatively assessed through various biochemical assays.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| Base Compound | 4-methoxy group + thiophene carbonyl | Moderate anticancer activity |

| Methyl Derivative | Additional methyl group | Enhanced potency against MIF |

| Halogenated Variant | Fluorine substitution | Improved selectivity |

Inhibition of MIF

A notable study demonstrated that 4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide effectively inhibits MIF with a dissociation constant indicating high affinity. This was shown to correlate with reduced cell proliferation in vitro and decreased tumor size in xenograft models .

Anti-inflammatory Efficacy

Another research effort focused on the anti-inflammatory potential of the compound in models of rheumatoid arthritis. Results indicated that treatment with this sulfonamide reduced inflammatory markers significantly compared to controls, suggesting its utility as an adjunct therapy in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Key Observations :

- Compared to the triazole derivatives , the absence of a sulfur-rich heterocycle in the target compound may reduce tautomeric flexibility but improve metabolic stability.

Spectroscopic and Physicochemical Properties

NMR and IR Data

- Target Compound : Expected ¹H-NMR signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons in the δ 6.5–8.5 ppm range. The thiophene carbonyl (C=O) should appear near δ 165–170 ppm in ¹³C-NMR .

- Triazole Derivatives : IR spectra show C=S stretches at 1247–1255 cm⁻¹ and NH stretches at 3278–3414 cm⁻¹, absent in the target compound due to differing functional groups.

- Quinolin-Based Sulfonamide : ¹³C-NMR signals for the quinolin carbons (e.g., δ 146.63 ppm for C-2) highlight electronic differences compared to the indolin-thiophene system.

Crystallographic and Geometric Analysis

- 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide : Crystal packing reveals intermolecular hydrogen bonds between sulfonamide S=O and NH groups, a feature likely conserved in the target compound.

- Benzothiazol-2-ylidene Derivative : Planar benzothiazole systems facilitate dense crystal packing, whereas the indolin-thiophene group in the target compound may introduce torsional strain, affecting solubility.

Biological Activity

4-Methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a complex structure that includes:

- A methoxy group at the para position of a benzenesulfonamide.

- An indolin moiety attached to a thiophene-2-carbonyl group.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including anticancer and antimicrobial effects. The following sections detail specific findings related to 4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide.

Anticancer Activity

Recent studies have demonstrated that compounds derived from benzenesulfonamides can target critical pathways in cancer cells. For instance, a related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, has shown significant anticancer activity by targeting STAT3 and tubulin, leading to effective inhibition of tumor growth in various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM .

The proposed mechanism involves:

- Inhibition of Tubulin Polymerization : Compounds like DL14 bind to the colchicine site on tubulin, disrupting microtubule formation.

- STAT3 Inhibition : The inhibition of STAT3 phosphorylation is crucial as this pathway is often upregulated in cancers, promoting cell survival and proliferation.

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Compounds with similar structures have exhibited activity against various bacterial strains.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| DL14 | Staphylococcus aureus | 15.625 - 62.5 |

| DL14 | Enterococcus faecalis | 62.5 - 125 |

These results indicate that the compound may possess bactericidal properties, potentially inhibiting protein synthesis and affecting nucleic acid production pathways .

Case Studies

- Study on Anticancer Properties : A study evaluated the compound's effectiveness against human cancer cell lines. It was found that modifications in the indolin structure significantly influenced its binding affinity and biological activity.

- Antimicrobial Testing : In vitro tests showed that derivatives of benzenesulfonamides exhibited selective toxicity towards Gram-positive bacteria, indicating potential for therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can be influenced by:

- Substituents on the thiophene ring.

- Variations in the sulfonamide group.

Understanding these relationships is critical for optimizing the compound's efficacy and reducing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.